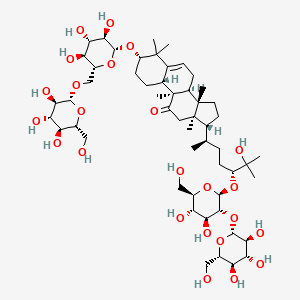

11-Oxomogroside IV

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C54H90O24 |

|---|---|

Molecular Weight |

1123.3 g/mol |

IUPAC Name |

(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |

InChI |

InChI=1S/C54H90O24/c1-22(9-13-33(51(4,5)70)77-49-45(41(66)36(61)28(20-57)74-49)78-48-44(69)39(64)35(60)27(19-56)73-48)23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)76-47-43(68)40(65)37(62)29(75-47)21-71-46-42(67)38(63)34(59)26(18-55)72-46/h10,22-23,25-30,32-49,55-57,59-70H,9,11-21H2,1-8H3/t22-,23-,25-,26-,27+,28-,29-,30+,32+,33-,34-,35+,36-,37-,38+,39-,40+,41+,42-,43-,44+,45-,46-,47+,48-,49+,52+,53-,54+/m1/s1 |

InChI Key |

YWAKRLANXLYUMX-DKSDYRPHSA-N |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)O)[C@H]3CC[C@@]4([C@@]3(CC(=O)[C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C)C)C |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(=O)C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling 11-Oxomogroside IV: A Technical Guide to its Discovery and Origin in Siraitia grosvenorii

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, biosynthesis, and characterization of 11-Oxomogroside IV, a cucurbitane triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii (monk fruit). This document details the scientific journey from the initial identification of this compound to the elucidation of its biosynthetic pathway, with a focus on the enzymatic origin of its characteristic 11-oxo functional group. Experimental protocols for isolation and structural analysis are presented, alongside quantitative data and visual diagrams of key pathways and workflows to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Structural Elucidation

The first reported isolation and characterization of this compound from the fruit of Siraitia grosvenorii was by Niu et al. in 2017[1]. This discovery expanded the known diversity of mogrosides, the compounds responsible for the intense sweetness of monk fruit[2]. The structural elucidation of this compound was achieved through a combination of advanced spectroscopic and spectrometric techniques, which are standard in the field of natural product chemistry.

General Experimental Protocol for Isolation and Purification

While the complete experimental details from the original discovery paper by Niu et al. are not fully available in the public domain, a general workflow for the isolation of mogrosides, including this compound, can be outlined as follows[3]:

-

Extraction: Dried and powdered fruits of Siraitia grosvenorii are typically extracted using hot water or aqueous ethanol (B145695) to efficiently solubilize the polar glycosides[3].

-

Preliminary Purification: The crude extract is then subjected to column chromatography using macroporous adsorption resin. A stepwise gradient of ethanol in water is employed to separate the mogrosides from other plant constituents based on polarity[3].

-

Fractionation: The collected fractions are analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

-

Final Purification: The enriched fractions are further purified by preparative high-performance liquid chromatography (prep-HPLC), typically using a C18 column with a water/acetonitrile gradient, to yield the pure compound[3].

Structural Elucidation Methodology

The definitive structure of this compound was determined using a combination of the following spectroscopic methods[4]:

-

High-Resolution Mass Spectrometry (HRMS): Used to determine the exact molecular weight and elemental composition of the compound.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provided detailed information about the carbon-hydrogen framework of the molecule.

-

2D-NMR (COSY, HSQC, HMBC): These experiments were crucial for establishing the connectivity between protons and carbons, thereby piecing together the complete structure of the aglycone and assigning the positions of the glycosidic linkages.

Origin and Biosynthesis of this compound

The biosynthesis of mogrosides in Siraitia grosvenorii is a complex multi-step process involving several key enzyme families[5]. The formation of the characteristic 11-oxo functional group in this compound is a critical step in this pathway.

The biosynthesis of mogrosides begins with the cyclization of 2,3-oxidosqualene (B107256) to form the cucurbitadienol (B1255190) backbone[5]. This is followed by a series of oxidation and glycosylation reactions. The key enzyme responsible for the oxidation at the C-11 position is a multifunctional cytochrome P450 enzyme, CYP87D18[5]. In vitro enzymatic assays have demonstrated that CYP87D18 catalyzes the oxidation of cucurbitadienol to produce both 11-hydroxy cucurbitadienol and 11-oxo cucurbitadienol[5]. This 11-oxo cucurbitadienol then serves as a precursor for the subsequent glycosylation steps that lead to the formation of this compound.

The subsequent glycosylation of the 11-oxomogrol core is carried out by a series of UDP-glucosyltransferases (UGTs), which add glucose moieties at specific positions to generate the final structure of this compound.

Quantitative Data

The concentration of various mogrosides, including those with an 11-oxo functional group, varies depending on the maturity of the Siraitia grosvenorii fruit. While specific quantitative data for this compound across different developmental stages is not extensively documented, the table below presents available data for related mogrosides to provide context.

| Mogroside | Concentration (mg/g Dry Weight) in Mesocarp Callus | Reference |

| Mogroside V | 2.96 | [3] |

| 11-oxo-mogroside V | 0.66 | [3] |

| Siamenoside I | 0.26 | [3] |

| Mogroside IIIe | 0.08 | [3] |

Visualizations

Biosynthetic Pathway of this compound

Caption: Biosynthetic pathway of this compound in Siraitia grosvenorii.

Experimental Workflow for Isolation and Structural Elucidation

Caption: General experimental workflow for the isolation and structural elucidation of this compound.

References

- 1. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 11-Oxomogroside IV: Natural Sources, Abundance, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 11-Oxomogroside IV, a cucurbitane triterpenoid (B12794562) glycoside found in nature. The document details its natural source, available data on its abundance, its biosynthetic pathway, and protocols for its extraction and isolation.

Natural Source of this compound

The sole identified natural source of this compound is the fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo. This perennial vine, belonging to the Cucurbitaceae family, is native to Southern China. The fruit of S. grosvenorii is renowned for its intense sweetness, which is primarily attributed to a group of triterpenoid glycosides called mogrosides. This compound is one of the numerous mogrosides isolated from this fruit.

Abundance of this compound

Precise quantitative data for this compound is limited in publicly available literature. However, data for the closely related mogroside IV and other major mogrosides in monk fruit extracts provide an estimate of its likely concentration. Commercial monk fruit extracts are often standardized to the content of the most abundant mogroside, Mogroside V. Mogroside IV, a structural analog of this compound, is present in smaller quantities.

The following table summarizes the available quantitative data for mogrosides in Siraitia grosvenorii extracts. It is important to note that the concentration of individual mogrosides can vary depending on the fruit's maturity, processing methods, and the specific cultivar.

| Component | Content ( g/100g of Mogroside Extract) | Reference |

| Mogroside V | 44.52 ± 1.33 | [1] |

| 11-Oxomogroside V | 7.34 ± 0.16 | [1] |

| Mogroside VI | 4.58 ± 0.45 | [1] |

| Mogroside IV | 0.97 ± 0.05 | [1] |

| Mogroside III | 0.58 ± 0.03 | [1] |

Note: This data represents the composition of a specific mogroside extract and may not be representative of all monk fruit products.

Biosynthesis of this compound

This compound is a product of the complex triterpenoid biosynthesis pathway in Siraitia grosvenorii. The formation of the mogroside backbone and its subsequent modifications involve several key enzyme families. The introduction of the keto group at the C-11 position is a critical step that differentiates 11-oxomogrosides from other mogrosides.

The biosynthesis of mogrosides begins with the cyclization of 2,3-oxidosqualene (B107256) to form the cucurbitadienol (B1255190) backbone. This is followed by a series of oxidation and glycosylation steps. The key enzyme families involved in this pathway are:

-

Squalene (B77637) Epoxidases (SQE): Catalyze the epoxidation of squalene to 2,3-oxidosqualene.

-

Triterpenoid Synthases (TS): Specifically, cucurbitadienol synthase (CDS), which cyclizes 2,3-oxidosqualene to cucurbitadienol.

-

Epoxide Hydrolases (EPH): Involved in the modification of the cucurbitane skeleton.

-

Cytochrome P450s (CYP450): A diverse family of enzymes responsible for the hydroxylation and oxidation of the mogrol (B2503665) backbone. The oxidation at the C-11 position to form the keto group of this compound is catalyzed by a specific cytochrome P450 enzyme.

-

UDP-Glucosyltransferases (UGTs): These enzymes are responsible for attaching glucose moieties to the mogrol backbone at various positions, leading to the diverse range of mogrosides.

The following diagram illustrates the general biosynthetic pathway leading to mogrosides, including the formation of the 11-oxo functional group.

Caption: General biosynthetic pathway of mogrosides in Siraitia grosvenorii.

Experimental Protocols: Extraction and Isolation of Mogrosides

The following is a general protocol for the extraction and isolation of mogrosides from dried monk fruit. This protocol can be adapted and optimized for the specific isolation of this compound, likely requiring further chromatographic purification steps.

4.1. Extraction

-

Material Preparation: Start with dried fruit of Siraitia grosvenorii. Grind the fruit into a fine powder to increase the surface area for extraction.

-

Solvent Extraction:

-

Mix the powdered monk fruit with 70% aqueous ethanol (B145695) in a solid-to-liquid ratio of 1:10 (w/v).

-

Heat the mixture to 60-80°C and stir for 2-3 hours.

-

Filter the mixture to separate the liquid extract from the solid residue.

-

Repeat the extraction process on the solid residue two more times to maximize the yield.

-

Combine the liquid extracts from all three extractions.

-

-

Concentration: Concentrate the combined extract under reduced pressure using a rotary evaporator to remove the ethanol. The resulting aqueous solution is the crude mogroside extract.

4.2. Purification

-

Macroporous Resin Chromatography:

-

Pass the crude aqueous extract through a pre-conditioned macroporous adsorbent resin column (e.g., Amberlite XAD-7).

-

Wash the column with deionized water to remove highly polar impurities such as sugars and pigments.

-

Elute the mogrosides from the resin using a stepwise gradient of increasing ethanol concentration in water (e.g., 30%, 50%, 70% ethanol).

-

Collect fractions and monitor the composition using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Further Chromatographic Purification:

-

Fractions enriched with mogroside IV and its derivatives (including this compound) can be further purified using techniques such as silica (B1680970) gel chromatography or preparative HPLC.

-

For high-purity isolation of this compound, a reversed-phase preparative HPLC system (e.g., C18 column) with a mobile phase gradient of acetonitrile (B52724) and water is recommended.

-

The following diagram illustrates a general workflow for the extraction and isolation of mogrosides.

Caption: General experimental workflow for the extraction and isolation of mogrosides.

References

An In-depth Technical Guide to the Physicochemical Properties of 11-Oxomogroside IV

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Oxomogroside IV is a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo). As a member of the mogroside family, it is of significant interest for its potential as a natural, non-caloric sweetener and for its pharmacological activities. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its potential biological signaling pathways.

Physicochemical Properties

The structural and physical characteristics of this compound are fundamental to its biological activity and application in research and development. Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅₄H₉₀O₂₄ | [1] |

| Molecular Weight | 1123.28 g/mol | [1] |

| CAS Number | 2096516-32-2 | [1] |

| Appearance | Powder | [2] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol (B145695). | [2] |

| Melting Point | Data not available. | |

| UV-Vis Absorption | No significant absorption in the UV-Vis spectrum is expected due to the lack of extensive chromophores. Detection by HPLC is typically performed at low wavelengths, such as 210 nm. | |

| IR Spectrum | Characteristic peaks would include those for hydroxyl (-OH), carbonyl (C=O), and glycosidic (C-O-C) functional groups. Specific spectral data is not readily available. |

Experimental Protocols

Isolation and Purification of this compound from Siraitia grosvenorii

The following protocol outlines a general method for the extraction and purification of mogrosides, which can be adapted for the specific isolation of this compound.

3.1.1. Extraction

-

Preparation of Plant Material: Dried fruits of Siraitia grosvenorii are ground into a fine powder.

-

Hot Water Extraction: The powdered fruit is mixed with deionized water (typically at a solid-to-liquid ratio of 1:10 to 1:15 g/mL).

-

The mixture is heated to 60-80°C for 2-3 hours with continuous stirring.

-

The extract is filtered to remove solid residues. This process is often repeated multiple times to maximize the yield.

-

The aqueous extracts are then combined for further purification.

3.1.2. Purification

-

Macroporous Resin Chromatography: The crude aqueous extract is passed through a macroporous adsorbent resin column (e.g., Amberlite XAD series) to remove polar impurities like sugars and pigments.

-

The column is washed with deionized water.

-

Mogrosides are eluted using a gradient of aqueous ethanol (e.g., 30-70%).

-

The eluate containing the mogrosides is collected and concentrated using a rotary evaporator.

-

Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure this compound, preparative HPLC is employed. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile (B52724) in water.

References

Unveiling 11-Oxomogroside IV: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of 11-Oxomogroside IV, a cucurbitane triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii (monk fruit). This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, isolation, and potential therapeutic applications of this natural compound.

Core Compound Identification

This compound is a complex natural product with the following identifiers:

| Identifier | Value | Source |

| CAS Number | 2096516-32-2 | [1] |

| Molecular Formula | C₅₄H₉₀O₂₄ | |

| Molecular Weight | 1123.28 g/mol | |

| Source | Fruits of Siraitia grosvenorii | [1] |

Physicochemical and Biological Data Summary

While specific experimental data for this compound is limited in publicly available literature, data from closely related compounds, particularly 11-oxo-mogroside V, provide valuable insights into its potential biological activities.

| Parameter | Value / Activity | Compound | Source |

| Cytotoxicity (SMMC-772 tumor cells) | IC₅₀: 288 µg/mL | This compound A | [2] |

| Antioxidant Activity (O₂⁻ scavenging) | EC₅₀: 4.79 µg/mL | 11-oxo-mogroside V | |

| Antioxidant Activity (H₂O₂ scavenging) | EC₅₀: 16.52 µg/mL | 11-oxo-mogroside V | |

| Antioxidant Activity (•OH scavenging) | EC₅₀: 146.17 µg/mL | 11-oxo-mogroside V | |

| Anti-carcinogenic Activity | Inhibits two-stage skin carcinogenesis | 11-oxo-mogroside V | [3] |

| Anti-inflammatory Activity | Modulates NF-κB and MAPK pathways | Mogroside V |

Experimental Protocols

Isolation and Purification of Mogrosides from Siraitia grosvenorii

This protocol outlines a general method for the extraction and purification of mogrosides, which can be adapted for the specific isolation of this compound.

a. Extraction:

-

Mix dried and powdered monk fruit with 70% aqueous ethanol (B145695).

-

Heat the mixture at a controlled temperature (e.g., 60-80°C) for several hours with continuous stirring.

-

Filter the extract to remove solid plant material.

-

Concentrate the filtrate under reduced pressure to yield a crude extract.

b. Purification:

-

Macroporous Resin Chromatography:

-

Load the crude extract onto a pre-equilibrated macroporous resin column.

-

Wash the column with deionized water to remove polar impurities.

-

Elute the mogrosides using a stepwise gradient of ethanol in water.

-

Collect and pool fractions containing the desired compounds.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the enriched fractions using a preparative HPLC system equipped with a C18 column.

-

Employ a gradient elution with a mobile phase of acetonitrile (B52724) and water.

-

Collect the fractions corresponding to this compound.

-

Analytical Quantification by HPLC

A validated HPLC method is crucial for the quantitative analysis of this compound in extracts and purified samples.

-

Column: ODS (C18) column (e.g., 250 mm × 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile and water in a gradient program.

-

Flow Rate: Approximately 0.75 mL/min.

-

Detection: UV at 210 nm.

-

Column Temperature: 40°C.

-

Quantification: Based on a calibration curve generated from a purified standard of this compound.

Putative Signaling Pathways

Based on studies of related mogrosides, this compound is likely to exert its anti-inflammatory effects through the modulation of key signaling pathways such as NF-κB and MAPK.

Caption: Putative anti-inflammatory mechanism of this compound.

Experimental Workflow Diagrams

The following diagrams illustrate the typical workflows for the isolation and analysis of this compound.

References

The Biosynthesis of Mogrosides: A Technical Guide for Researchers

An In-depth Examination of the Core Biosynthetic Pathway in Monk Fruit (Siraitia grosvenorii)

This technical guide provides a comprehensive overview of the biosynthesis of mogrosides, the intensely sweet triterpenoid (B12794562) glycosides found in monk fruit. It is intended for researchers, scientists, and drug development professionals interested in understanding and potentially manipulating this valuable metabolic pathway. This document details the enzymatic steps, intermediate compounds, and relevant quantitative data, alongside detailed experimental protocols for key analytical and biochemical procedures.

Introduction to Mogrosides

Mogrosides are a class of cucurbitane-type triterpenoid glycosides that are the primary contributors to the characteristic sweetness of monk fruit (Siraitia grosvenorii), a perennial vine native to southern China.[1] The most abundant and sweetest of these is Mogroside V, which is estimated to be approximately 250-300 times sweeter than sucrose, making it a popular natural, non-caloric sweetener in the food and beverage industry.[2][3] Beyond their sweetness, mogrosides have garnered significant interest for their potential pharmacological activities.[4] Understanding the biosynthetic pathway of these compounds is crucial for metabolic engineering efforts aimed at enhancing their production in their native plant or in heterologous systems.

The biosynthesis of mogrosides is a complex process involving five key enzyme families: squalene (B77637) epoxidases (SQEs), triterpenoid synthases (specifically cucurbitadienol (B1255190) synthase, CS), epoxide hydrolases (EPHs), cytochrome P450 monooxygenases (CYP450s), and UDP-glucosyltransferases (UGTs).[2] The pathway can be broadly divided into three main stages: the formation of the cucurbitadienol backbone, the oxidation of this backbone to form the aglycone mogrol (B2503665), and the subsequent glycosylation of mogrol to produce the various mogrosides.

The Mogroside Biosynthetic Pathway

The biosynthesis of mogrosides originates from the mevalonate (B85504) (MVA) pathway, which produces the precursor isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These are then converted to squalene, the linear triterpene precursor.

Formation of the Cucurbitadienol Skeleton

The initial committed steps in mogroside biosynthesis involve the cyclization of squalene to form the characteristic cucurbitane skeleton.

-

Epoxidation of Squalene: The pathway begins with the epoxidation of squalene. In S. grosvenorii, this is catalyzed by squalene epoxidase (SQE) . Interestingly, unlike the typical formation of 2,3-oxidosqualene (B107256) in most triterpenoid pathways, the biosynthesis of mogrosides proceeds via 2,3;22,23-dioxidosqualene .[5][6] Two key SQE enzymes, SgSQE1 and SgSQE2, have been identified, with SgSQE2 being capable of catalyzing this dual epoxidation.[5]

-

Cyclization to Cucurbitadienol: The resulting 2,3-oxidosqualene is then cyclized by cucurbitadienol synthase (CS) to form the foundational tetracyclic triterpenoid skeleton of cucurbitadienol .[7]

Oxidation of Cucurbitadienol to Mogrol

Following the formation of cucurbitadienol, a series of oxidation and hydroxylation reactions occur to produce the aglycone mogrol .

-

Hydroxylation by Cytochrome P450s: The cucurbitadienol molecule undergoes hydroxylation at the C-11 position, a reaction catalyzed by a cytochrome P450 monooxygenase (CYP450) , specifically CYP87D18.[1][8]

-

Epoxidation and Hydration: The pathway also involves the action of an epoxide hydrolase (EPH) , which is thought to be involved in the formation of the hydroxyl groups at the C-24 and C-25 positions of the side chain, leading to the final structure of mogrol.[2]

Glycosylation of Mogrol to Mogrosides

The final stage of the pathway is a series of glycosylation steps, where glucose moieties are sequentially added to the mogrol aglycone by various UDP-glucosyltransferases (UGTs) . This process is responsible for the diversity of mogrosides and their varying sweetness intensities.

-

Initial Glycosylation: The initial glycosylation events occur at the C-3 and C-24 hydroxyl groups of mogrol, forming monoglucosylated intermediates and eventually the di-glucosylated Mogroside IIE .[2]

-

Further Glycosylation: Subsequent glycosylation steps, primarily catalyzed by UGTs from the UGT94 family, add more glucose units to the initial glucose molecules, leading to the formation of Mogroside III, Siamenoside I, Mogroside IV, and finally the highly sweet Mogroside V .[4]

Caption: The core biosynthetic pathway of mogrosides in monk fruit.

Quantitative Data

Mogroside Content During Fruit Development

The accumulation of different mogrosides varies significantly throughout the development and ripening of monk fruit. Early stages are characterized by the presence of less glycosylated, bitter-tasting mogrosides, which are progressively converted to the sweeter, more highly glycosylated forms.

| Days After Pollination | Mogroside IIE (mg/g DW) | Mogroside III (mg/g DW) | Siamenoside I (mg/g DW) | Mogroside IV (mg/g DW) | Mogroside V (mg/g DW) | Total Mogrosides (mg/g DW) |

| 15 | Predominant | Low | Low | Low | Low | - |

| 30 | High | Increasing | Low | Low | Low | - |

| 45 | Decreasing | High | Increasing | Increasing | Increasing | - |

| 60 | Low | Decreasing | High | High | Predominant | - |

| 75 | Low | Low | Stabilizing | Stabilizing | High & Stabilizing | - |

| 80 | - | - | - | - | ~6.9 | - |

| 90 | Low | Low | Stable | Stable | High & Stable | - |

Data compiled and interpreted from multiple sources.[3][9][10]

Enzyme Kinetic Parameters

Kinetic studies on the enzymes of the mogroside biosynthesis pathway are crucial for understanding their efficiency and for metabolic engineering applications.

| Enzyme | Substrate | Km (µM) | kcat (min⁻¹) | kcat/Km (µM⁻¹ min⁻¹) | Specific Activity (nmol min⁻¹ mg⁻¹) |

| Cucurbitadienol Synthase (50R573L variant) | 2,3-Oxidosqualene | - | - | - | 10.24 |

Data from a study on cucurbitadienol synthase variants.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the study of mogroside biosynthesis.

RNA Extraction and cDNA Synthesis from S. grosvenorii Fruit

Objective: To isolate high-quality total RNA from monk fruit tissue for downstream applications such as qPCR and RNA-seq.

Materials:

-

Fresh or frozen S. grosvenorii fruit tissue

-

Liquid nitrogen

-

Mortar and pestle

-

TRIzol reagent or similar RNA extraction kit

-

Chloroform

-

Isopropanol

-

75% Ethanol (B145695) (RNase-free)

-

RNase-free water

-

DNase I (RNase-free)

-

cDNA synthesis kit (e.g., reverse transcriptase, dNTPs, oligo(dT) primers)

-

Spectrophotometer (e.g., NanoDrop)

-

Gel electrophoresis system

Protocol:

-

Tissue Homogenization:

-

Weigh approximately 100-200 mg of fruit tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powdered tissue to a tube containing 1 mL of TRIzol reagent.

-

-

Phase Separation:

-

Incubate the homogenate at room temperature for 5 minutes.

-

Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds.

-

Incubate at room temperature for 3 minutes.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

-

RNA Precipitation:

-

Carefully transfer the upper aqueous phase to a new tube.

-

Add 0.5 mL of isopropanol, mix gently, and incubate at room temperature for 10 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.

-

-

RNA Wash and Resuspension:

-

Discard the supernatant and wash the pellet with 1 mL of 75% ethanol.

-

Centrifuge at 7,500 x g for 5 minutes at 4°C.

-

Carefully discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

-

Resuspend the RNA pellet in 30-50 µL of RNase-free water.

-

-

DNase Treatment and Quality Control:

-

Treat the RNA sample with DNase I according to the manufacturer's instructions to remove any contaminating genomic DNA.

-

Assess RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

-

Verify RNA integrity by running an aliquot on a 1% agarose (B213101) gel. Two distinct ribosomal RNA bands should be visible.

-

-

cDNA Synthesis:

-

Use 1-2 µg of total RNA as a template for first-strand cDNA synthesis using a reverse transcriptase and oligo(dT) primers, following the manufacturer's protocol.

-

The resulting cDNA can be used for qPCR or cloning.

-

This protocol is a generalized procedure based on standard molecular biology techniques and information from related studies.[11][12]

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To quantify the expression levels of mogroside biosynthesis genes in different tissues or at different developmental stages.

Materials:

-

cDNA (synthesized as described in Protocol 4.1)

-

Gene-specific primers for target and reference genes

-

SYBR Green qPCR master mix

-

qPCR instrument

-

Optical-grade PCR plates or tubes

Protocol:

-

Primer Design and Validation:

-

Design primers for the genes of interest (e.g., SgSQE, SgCS, SgCYP450, SgUGT) and at least one stable reference gene (e.g., Actin, GAPDH). Primers should be 18-24 nucleotides in length with a melting temperature (Tm) of 58-62°C and produce an amplicon of 100-200 bp.

-

Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA.

-

-

qPCR Reaction Setup:

-

Prepare a master mix for each primer set containing SYBR Green master mix, forward and reverse primers, and nuclease-free water.

-

Aliquot the master mix into qPCR plate wells.

-

Add diluted cDNA to each well. Include no-template controls (NTCs) for each primer set.

-

Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

-

-

qPCR Cycling Conditions:

-

A typical qPCR program includes:

-

Initial denaturation: 95°C for 5-10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplification.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for each reaction.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

-

This is a standard qPCR protocol. Specific conditions may need to be optimized.[13][14]

Heterologous Expression and Purification of Mogroside Biosynthesis Enzymes

Objective: To produce and purify recombinant enzymes for in vitro characterization.

Materials:

-

Expression vector (e.g., pET, pGEX) containing the gene of interest

-

E. coli expression host (e.g., BL21(DE3))

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Lysozyme (B549824), DNase I

-

Sonciator or French press

-

Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

-

Wash buffer (lysis buffer with 20 mM imidazole)

-

Elution buffer (lysis buffer with 250 mM imidazole)

-

SDS-PAGE system

Protocol:

-

Transformation and Culture:

-

Transform the expression vector into a suitable E. coli host strain.

-

Inoculate a single colony into a starter culture of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

-

Induction of Protein Expression:

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to culture the cells at a lower temperature (e.g., 16-25°C) for several hours or overnight to enhance soluble protein production.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer.

-

Add lysozyme and DNase I and incubate on ice.

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

-

-

Affinity Chromatography:

-

Equilibrate the affinity resin with lysis buffer.

-

Load the clarified lysate onto the column.

-

Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.

-

Elute the target protein with elution buffer.

-

-

Purity Analysis:

-

Analyze the purified protein fractions by SDS-PAGE to assess purity and molecular weight.

-

Pool the fractions containing the pure protein and dialyze into a suitable storage buffer.

-

This is a general protocol for protein expression and purification. Optimization may be required for specific enzymes.[15]

Caption: A typical workflow for heterologous protein expression and purification.

In Vitro Enzyme Assays

Objective: To determine the activity and substrate specificity of the purified recombinant enzymes.

A. Cucurbitadienol Synthase (CS) Assay:

-

Reaction Mixture:

-

Purified CS enzyme

-

Substrate: 2,3-oxidosqualene

-

Buffer: e.g., 50 mM Tris-HCl, pH 7.5

-

-

Procedure:

-

Incubate the reaction mixture at 30°C.

-

Stop the reaction by adding a solvent (e.g., ethyl acetate).

-

Extract the product with the organic solvent.

-

Analyze the product by GC-MS or LC-MS.

-

B. Cytochrome P450 (CYP450) Assay:

-

Reaction Mixture:

-

Microsomes containing the expressed CYP450

-

Substrate: Cucurbitadienol

-

NADPH

-

Buffer: e.g., 100 mM HEPES, pH 7.5

-

-

Procedure:

-

Incubate the reaction mixture at 37°C.

-

Stop the reaction and extract the products.

-

Analyze the products by UPLC-MS.[16]

-

C. UDP-Glucosyltransferase (UGT) Assay:

-

Reaction Mixture:

-

Purified UGT enzyme

-

Substrate: Mogrol or a mogroside intermediate

-

UDP-glucose

-

Buffer: e.g., 50 mM Tris-HCl, pH 7.2, 5 mM MgCl₂

-

-

Procedure:

-

Incubate the reaction at 30°C.

-

Stop the reaction and extract the products with ethyl acetate.

-

Analyze the products by LC-MS.[17]

-

HPLC-MS/MS Analysis of Mogrosides

Objective: To separate and quantify mogrosides in fruit extracts or enzyme assay samples.

Materials:

-

HPLC system coupled to a tandem mass spectrometer (MS/MS)

-

C18 reverse-phase column

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile with 0.1% formic acid

-

Mogroside standards

Protocol:

-

Sample Preparation:

-

Extract mogrosides from powdered fruit tissue with 80% methanol.

-

Centrifuge the extract and filter the supernatant.

-

Dilute the sample as needed before injection.

-

-

Chromatographic Separation:

-

Use a gradient elution program to separate the different mogrosides. A typical gradient might be:

-

0-5 min: 20-30% B

-

5-15 min: 30-40% B

-

15-20 min: 40-50% B

-

-

Set the column temperature and flow rate as appropriate for the column dimensions.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor-to-product ion transitions for each mogroside.

-

Optimize MS parameters (e.g., collision energy, declustering potential) for each analyte.

-

-

Quantification:

-

Generate a calibration curve using serial dilutions of authentic mogroside standards.

-

Quantify the mogrosides in the samples by comparing their peak areas to the calibration curve.

-

This is a general HPLC-MS/MS method. Specific parameters will need to be optimized for the instrument and column used.

Conclusion

The elucidation of the mogroside biosynthesis pathway in Siraitia grosvenorii has been a significant achievement in the field of plant metabolic engineering. The identification of the key enzymes and the understanding of the sequence of reactions provide a solid foundation for efforts to increase the yield of these valuable natural sweeteners. The quantitative data and detailed experimental protocols presented in this guide are intended to serve as a valuable resource for researchers working to further unravel the intricacies of this pathway and to harness its potential for biotechnological applications. Future work in this area will likely focus on the regulatory networks controlling the expression of the biosynthetic genes and on the development of robust heterologous production systems for mogrosides.

References

- 1. researchgate.net [researchgate.net]

- 2. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Introduction, adaptation and characterization of monk fruit (Siraitia grosvenorii): a non-caloric new natural sweetener - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. [Cloning and expression analysis of squalene epoxidase genes from Siraitia grosvenorii] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of a Novel Specific Cucurbitadienol Synthase Allele in Siraitia grosvenorii Correlates with High Catalytic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. researchgate.net [researchgate.net]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. [Extraction of total RNA and cloning of sgDHAR gene from Siraitia grosvenorii] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. static1.squarespace.com [static1.squarespace.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Purification and characterization of recombinant squalene epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Discovery of a cytochrome P450 enzyme catalyzing the formation of spirooxindole alkaloid scaffold [frontiersin.org]

- 17. WO2013076577A1 - Methods and materials for enzymatic synthesis of mogroside compounds - Google Patents [patents.google.com]

Preliminary Biological Activity of 11-Oxomogroside IV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Oxomogroside IV is a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit). As a member of the mogroside family, which is known for its intense sweetness and various pharmacological activities, this compound is a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the preliminary biological activities of this compound and its closely related analogs. Due to the limited specific research on this compound, this document synthesizes available data and supplements it with more extensive findings from studies on structurally similar compounds, primarily 11-Oxomogroside V, to offer a broader perspective on its potential pharmacological profile. This guide includes a summary of quantitative biological data, detailed experimental methodologies, and visualizations of relevant signaling pathways and experimental workflows to support further research and development.

Introduction

Cucurbitane glycosides, the primary active components of monk fruit, are renowned for their non-caloric sweetening properties and a range of health benefits, including antioxidant, anti-inflammatory, and anti-tumor effects.[1][2] The core structure of these compounds is a tetracyclic triterpenoid aglycone known as mogrol (B2503665). Variations in the glycosidic linkages and modifications to the mogrol backbone, such as the presence of an oxo- group at the C-11 position, give rise to a diverse family of mogrosides with distinct biological activities. This compound belongs to this class of compounds and is a subject of growing interest in the fields of natural product chemistry and drug discovery.

Quantitative Biological Activity

Direct quantitative data on the biological activity of this compound is scarce in current scientific literature. However, studies on its close structural analogs provide valuable insights into its potential efficacy. The following tables summarize the available quantitative data for this compound A and the more extensively studied 11-Oxomogroside V.

Table 1: Anti-tumor Activity of this compound A

| Compound | Cell Line | Activity | IC₅₀ (µg/mL) |

| This compound A | SMMC-7721 (Human hepatoma) | Cytotoxic | 288 |

¹Data from a study on cucurbitane triterpene glycosides from unripe fruits of Luo Han Guo.

Table 2: Antioxidant Activity of 11-Oxomogroside V

| Compound | Activity | EC₅₀ (µg/mL) |

| 11-Oxomogroside V | Superoxide (B77818) (O₂⁻) Scavenging | 4.79 |

| 11-Oxomogroside V | Hydrogen Peroxide (H₂O₂) Scavenging | 16.52 |

| 11-Oxomogroside V | Hydroxyl Radical (•OH) Scavenging | 146.17 |

| 11-Oxomogroside V | •OH-induced DNA Damage Inhibition | 3.09 |

Experimental Protocols

This section details the methodologies for key experiments relevant to assessing the biological activity of this compound and related compounds.

Extraction and Purification of Cucurbitane Glycosides

A general method for extracting and purifying mogrosides from monk fruit is as follows:

-

Extraction: Mix dried and powdered monk fruit with deionized water (e.g., 1:10 w/v ratio). Heat the mixture at 60-80°C for 2-4 hours with continuous stirring. The extraction process is typically repeated 2-3 times to maximize the yield.

-

Filtration and Concentration: The combined aqueous extracts are filtered to remove solid residues. The filtrate is then concentrated under reduced pressure using a rotary evaporator.

-

Purification via Macroporous Resin Chromatography: The concentrated extract is loaded onto a macroporous adsorbent resin column (e.g., Amberlite XAD series). The column is first washed with deionized water to eliminate sugars and other highly polar impurities. Subsequently, the mogrosides are eluted using a gradient of aqueous ethanol (B145695) (e.g., 30-70%).

-

Further Purification: For higher purity, additional chromatographic steps, such as silica (B1680970) gel chromatography or preparative high-performance liquid chromatography (HPLC), can be employed.

In Vitro Antioxidant Activity Assay (Chemiluminescence Method)

This protocol is used to quantify the reactive oxygen species (ROS) scavenging activity of a test compound.

-

Superoxide (O₂⁻) Scavenging:

-

Prepare a reaction mixture in a Tris-HCl buffer containing luminol (B1675438) and the test compound at various concentrations.

-

Initiate the reaction by adding pyrogallol, which generates superoxide radicals through autoxidation.

-

Immediately measure the chemiluminescence intensity over time.

-

The scavenging percentage is calculated by comparing the chemiluminescence intensity of the sample to a control without the test compound.

-

-

Hydrogen Peroxide (H₂O₂) Scavenging:

-

Prepare a reaction mixture containing a Tris-HCl buffer, luminol, and hydrogen peroxide.

-

Add the test compound at various concentrations.

-

Measure the reduction in chemiluminescence intensity, which corresponds to the scavenging of H₂O₂.

-

-

Hydroxyl Radical (•OH) Scavenging:

-

Generate hydroxyl radicals via the Fenton reaction by mixing FeSO₄-EDTA with H₂O₂ in a buffered solution containing luminol.

-

Add the test compound at various concentrations to the system.

-

Measure the inhibition of chemiluminescence, which indicates •OH scavenging.

-

-

Data Analysis: For each ROS, plot the percentage of inhibition against the sample concentration to calculate the EC₅₀ value, which is the concentration of the sample required to scavenge 50% of the free radicals.

Hydroxyl Radical-Induced DNA Damage Assay

This assay assesses the protective effect of a compound against DNA damage caused by hydroxyl radicals.

-

Reaction Setup: Prepare a reaction mixture containing plasmid DNA (e.g., pBR322), a phosphate (B84403) buffer (pH 7.4), and the test compound at various concentrations.

-

Induction of DNA Damage: Add Fenton's reagent (FeSO₄ and H₂O₂) to the mixture to generate hydroxyl radicals. Incubate the mixture at 37°C for a specified duration (e.g., 30 minutes).

-

Reaction Termination and Analysis: Stop the reaction by adding a loading dye containing a chelating agent like EDTA. Analyze the DNA samples using agarose (B213101) gel electrophoresis.

-

Quantification: Stain the gel with a DNA-binding dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. The protective effect is determined by quantifying the intensity of the supercoiled DNA band, as DNA damage will convert it to open circular and linear forms.

Visualization of Pathways and Workflows

Experimental Workflows

Caption: Workflow for the extraction and purification of mogrosides.

Caption: Workflow for in vitro antioxidant activity assays.

Signaling Pathways

While specific signaling pathway modulation by this compound has not been elucidated, related mogrosides have been shown to influence key inflammatory pathways such as NF-κB and MAPK.[3]

Caption: Potential modulation of the NF-κB signaling pathway.

Caption: Potential modulation of the MAPK signaling pathway.

Conclusion and Future Directions

The preliminary data on this compound and its analogs suggest a promising profile of biological activities, particularly in the areas of anti-tumor and antioxidant effects. The presence of the 11-oxo functional group appears to play a significant role in modulating these activities. However, a clear need exists for further research focused specifically on this compound to fully characterize its pharmacological properties.

Future studies should aim to:

-

Isolate or synthesize sufficient quantities of high-purity this compound for comprehensive biological screening.

-

Determine its IC₅₀ and EC₅₀ values across a range of cancer cell lines and in various antioxidant and anti-inflammatory assays.

-

Investigate its mechanism of action by elucidating its effects on key signaling pathways, such as NF-κB, MAPK, and others related to apoptosis and cell cycle regulation.

-

Conduct in vivo studies to evaluate its efficacy, safety, and pharmacokinetic profile.

A deeper understanding of the biological activities of this compound will be instrumental in unlocking its potential for the development of novel therapeutic agents and functional food ingredients.

References

- 1. Quantitative measurement of hydroxyl radical induced DNA double-strand breaks and the effect of N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Chemiluminescence assay for the investigation of reactive oxygen species generator] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Guide to Cucurbitane Triterpenoid Glycosides: From Phytochemistry to Pharmacology

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cucurbitane triterpenoid (B12794562) glycosides are a class of highly oxygenated tetracyclic triterpenoids derived from the cucurbitane nucleus skeleton, specifically 19-(10→9β)-abeo-10α-lanost-5-ene.[1] These compounds are characteristic secondary metabolites found predominantly in plants of the Cucurbitaceae family, such as Momordica charantia (bitter melon), a plant used extensively in traditional medicine and consumed as a vegetable.[2][3][4] Over the past few decades, extensive research has revealed that these compounds possess a wide array of potent biological and pharmacological activities, including anti-diabetic, anti-inflammatory, anti-cancer, and anti-obesity effects.[2] Their structural diversity and significant bioactivities have made them a focal point for phytochemical research and drug discovery. To date, more than 300 different cucurbitane-type triterpenoids have been identified. This guide provides an in-depth review of their chemistry, biological activities, and the experimental methodologies used to study them, with a focus on their therapeutic potential.

Chemical Diversity and Structure

The basic structure of cucurbitane triterpenoids is a tetracyclic core. The vast chemical diversity within this class arises from various modifications to this core, including different oxygenation patterns and the attachment of one or more sugar moieties (glycosylation) at different positions, most commonly at C-3. The nature and number of these sugar units, such as D-glucose or D-allose, further contribute to the structural variety and influence the compounds' biological activities. Structural elucidation of these complex molecules relies heavily on modern spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

Pharmacological Activities and Mechanisms of Action

Cucurbitane triterpenoid glycosides exhibit a broad spectrum of pharmacological effects, making them promising candidates for the development of new therapeutic agents.

Anti-Diabetic Activity

The anti-diabetic properties of cucurbitane triterpenoids are among their most well-documented effects. These compounds can help manage blood sugar through multiple mechanisms.

-

α-Glucosidase Inhibition: One key mechanism is the inhibition of α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose. By inhibiting this enzyme, these glycosides can slow down glucose absorption and reduce postprandial hyperglycemia.

-

Insulin (B600854) Sensitivity and Glucose Uptake: Certain cucurbitane triterpenoids have been shown to improve insulin sensitivity and enhance glucose uptake in peripheral tissues like skeletal muscle. This is often mediated through the activation of the Insulin Receptor Substrate-1 (IRS-1) and its downstream signaling pathways, such as the PI3K-Akt pathway, which ultimately leads to the translocation of glucose transporter 4 (GLUT4) to the cell membrane.

The following table summarizes the α-glucosidase inhibitory activities of several cucurbitane triterpenoid glycosides isolated from Momordica charantia.

| Compound | IC50 (μM) |

| Charantoside J (2) | 63.26 ± 3.04 |

| Goyaglycoside-l (5) | 45.31 ± 2.15 |

| Charantoside I (7) | 28.40 ± 1.33 |

| Charantoside III (8) | 48.27 ± 2.58 |

| Momordicoside K (9) | 35.19 ± 1.84 |

| Acarbose (Positive Control) | 87.65 ± 6.51 |

| Data sourced from a 2020 study on compounds from Momordica charantia fruits. |

The diagram below illustrates the signaling cascade initiated by cucurbitane triterpenoids to enhance glucose uptake in muscle cells.

Caption: IRS-1/PI3K-Akt signaling pathway activated by cucurbitane triterpenoids.

Anti-Inflammatory Activity

Chronic inflammation is implicated in numerous diseases, including diabetes and cancer. Cucurbitane triterpenoid glycosides have demonstrated significant anti-inflammatory properties. They act by inhibiting the production of pro-inflammatory mediators in immune cells like macrophages and dendritic cells.

-

Inhibition of Pro-inflammatory Cytokines: Studies have shown that these compounds can potently inhibit the production of key pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-12 (IL-12 p40), and Tumor Necrosis Factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated immune cells.

-

Modulation of Signaling Pathways: The anti-inflammatory effects are often mediated through the modulation of critical signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of the inflammatory response.

The table below presents the IC50 values for the inhibition of cytokine production by various cucurbitane-type triterpenoids in LPS-stimulated bone marrow-derived dendritic cells (BMDCs).

| Compound Number | Inhibition of IL-6 (IC50, μM) | Inhibition of IL-12 p40 (IC50, μM) | Inhibition of TNF-α (IC50, μM) |

| 3 | 0.245 | 0.089 | 1.986 |

| 4 | 0.363 | 0.093 | 0.810 |

| 6 | 0.381 | 0.131 | 0.043 |

| 9 | 1.890 | 0.320 | 0.087 |

| 11 | 0.157 | 0.012 | 0.033 |

| 12 | 0.028 | 0.015 | 0.142 |

| SB203580 (Control) | 5.000 | 3.500 | 7.200 |

| Data sourced from a 2021 study on compounds from Momordica charantia fruit. |

This diagram shows a simplified overview of how cucurbitane triterpenoids interfere with the NF-κB inflammatory pathway.

Caption: Inhibition of the NF-κB signaling pathway by cucurbitane triterpenoids.

Anti-Cancer and Anti-Proliferative Activity

Cucurbitane triterpenoids have shown efficacy against various cancer cell lines, including those for liver, breast, and colon cancer. Their mechanisms of action are multifaceted and involve inducing apoptosis (programmed cell death), inhibiting cell proliferation, and modulating key signaling pathways involved in cancer progression.

The table below shows the cytotoxic activity of Karaviloside III, a cucurbitane glycoside, against liver cancer cell lines and hepatic stellate cells involved in fibrosis.

| Cell Line | Activity | IC50 (μM) |

| t-HSC/Cl-6 (Murine Hepatic Stellate Cells) | Anti-hepatic fibrosis | 3.74 ± 0.13 |

| Hep3B (Human Hepatocellular Carcinoma) | Anti-hepatoma | 16.68 ± 2.07 |

| HepG2 (Human Hepatocellular Carcinoma) | Anti-hepatoma | 4.12 ± 0.36 |

| Data sourced from a 2018 study on compounds from Momordica charantia. |

Experimental Protocols

The study of cucurbitane triterpenoid glycosides involves a multi-step process from plant material to purified active compounds, followed by biological evaluation.

Extraction and Isolation

A typical protocol for extracting and isolating these compounds is as follows:

-

Extraction: Dried and powdered plant material (e.g., fruits of M. charantia) is extracted with a solvent like methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) at room or slightly elevated temperature. The resulting solution is concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol, to separate compounds based on their polarity. The cucurbitane glycosides are often enriched in the EtOAc and n-butanol fractions.

-

Chromatographic Purification: The enriched fractions are subjected to repeated column chromatography (CC). This may involve various stationary phases, including silica (B1680970) gel, C18 reversed-phase silica, and macroporous resins (e.g., D101).

-

Final Purification: Final purification of individual compounds is typically achieved using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase (RP-HPLC) column.

Workflow: Isolation and Characterization

The following diagram outlines the general workflow for the isolation and characterization of cucurbitane triterpenoid glycosides.

Caption: General workflow for isolation and analysis of cucurbitane glycosides.

Key Experimental Assays

This assay measures the ability of a compound to inhibit the α-glucosidase enzyme.

-

Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (PNPG) to produce p-nitrophenol, which is yellow and can be quantified spectrophotometrically by its absorbance.

-

Procedure:

-

Test compounds and a positive control (e.g., acarbose) are dissolved in a suitable solvent like DMSO and diluted with a phosphate (B84403) buffer (pH 6.8).

-

The compound solution is incubated with α-glucosidase enzyme solution.

-

The reaction is initiated by adding the PNPG substrate.

-

After a set incubation period, the reaction is stopped (e.g., by adding Na2CO3).

-

The absorbance of the resulting p-nitrophenol is measured, and the percentage of inhibition is calculated. The IC50 value is determined from a dose-response curve.

-

This assay evaluates the effect of compounds on the production of inflammatory mediators.

-

Cell Culture: An appropriate cell line, such as RAW 264.7 murine macrophages or bone marrow-derived dendritic cells (BMDCs), is cultured.

-

Stimulation and Treatment: The cells are pre-treated with various concentrations of the test compounds for a short period before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).

-

Cytokine Measurement: After an incubation period (e.g., 18-24 hours), the cell culture supernatant is collected. The concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The IC50 values are calculated based on the dose-dependent inhibition of cytokine production. Cell viability is also assessed (e.g., via MTT assay) to ensure the observed effects are not due to cytotoxicity.

Conclusion and Future Perspectives

Cucurbitane triterpenoid glycosides represent a structurally diverse and pharmacologically significant class of natural products. Their demonstrated efficacy in modulating key pathways related to diabetes, inflammation, and cancer positions them as highly valuable leads for drug development. Future research should focus on several key areas: elucidating detailed structure-activity relationships (SAR), optimizing extraction and purification techniques to improve yields, and conducting preclinical and clinical trials to validate their therapeutic potential in human diseases. Furthermore, exploring synergistic effects with existing drugs and developing novel drug delivery systems could enhance their bioavailability and clinical utility. The continued investigation of these remarkable compounds holds great promise for the future of natural product-based medicine.

References

- 1. Cucurbitacins and cucurbitane glycosides: structures and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsr.com [ijpsr.com]

- 3. mdpi.com [mdpi.com]

- 4. Cucurbitane triterpenoids from the fruit of Momordica charantia L. and their anti-hepatic fibrosis and anti-hepatoma activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 11-Oxomogroside IV and its Relation to Mogroside V

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 11-Oxomogroside IV and its structural and metabolic relationship to Mogroside V, two prominent cucurbitane-type triterpenoid (B12794562) glycosides isolated from the fruit of Siraitia grosvenorii (monk fruit). This document details their chemical structures, biosynthetic origins, and comparative biological activities, with a focus on their anti-inflammatory, antioxidant, and anti-cancer properties. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to support further research and drug development efforts in this area.

Introduction

Mogrosides, the primary sweetening compounds in monk fruit, have garnered significant attention for their potential therapeutic applications beyond their use as natural, non-caloric sweeteners. Among the various mogrosides, Mogroside V is the most abundant.[1] Its oxidized derivative, this compound, is also a naturally occurring compound found in the fruit.[2] The presence of a ketone group at the C-11 position in this compound, in place of a hydroxyl group in Mogroside V, significantly influences its biological activity. This guide aims to provide a detailed technical resource on these two compounds for the scientific community.

Chemical Structures and Relationship

Mogroside V and this compound share the same core tetracyclic triterpenoid aglycone, mogrol, but differ at the C-11 position.

-

Mogroside V: Possesses a hydroxyl (-OH) group at the C-11 position.

-

This compound: Features a ketone (=O) group at the C-11 position.

This structural difference is the result of metabolic oxidation. In vivo studies have demonstrated that Mogroside V undergoes metabolic transformations including dehydrogenation and oxidation.[3] This suggests a biosynthetic pathway where Mogroside V can be converted to its 11-oxo derivative. While the specific enzymes, such as cytochrome P450s, responsible for this conversion in humans have not been fully elucidated, the metabolic fate of Mogroside V points to the formation of 11-oxo-mogrosides.[4][5]

Figure 1: Chemical relationship between Mogroside V and this compound.

Quantitative Data on Biological Activities

The structural modification at the C-11 position impacts the biological activities of these compounds. The following tables summarize the available quantitative data for their antioxidant, anti-inflammatory, and anti-cancer effects.

Table 1: Comparative Antioxidant Activity

| Compound | Assay | EC50 (µg/mL) | Reference |

| 11-oxo-mogroside V * | Superoxide (B77818) Anion (O₂⁻) Scavenging | 4.79 | |

| Hydrogen Peroxide (H₂O₂) Scavenging | 16.52 | ||

| Hydroxyl Radical (•OH) Scavenging | 146.17 | ||

| Mogroside V | DPPH Radical Scavenging | 1118.1 | |

| ABTS Radical Scavenging | 1473.2 | ||

| Hydroxyl Radical (•OH) Scavenging | 48.44 |

Note: Data for this compound is limited; data for the closely related 11-oxo-mogroside V is presented as a surrogate.

Table 2: Comparative Anti-Inflammatory Activity

| Compound | Assay | Cell Line | IC50 | Reference |

| Mogroside V | Nitric Oxide (NO) Production | Porcine Alveolar Macrophages | Not Reported | |

| Mogroside IIIE * | Nitric Oxide (NO) Production | RAW264.7 cells | Not Reported (Strongest inhibition among tested mogrosides) |

Table 3: Comparative Anti-Cancer Activity (IC50 Values)

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Mogroside V | PANC-1 | Pancreatic | ~100-250 (Concentration-dependent inhibition) | |

| Mogroside IVe * | HT29 | Colorectal | Not explicitly stated, but dose-dependent inhibition observed | |

| Hep-2 | Laryngeal | Not explicitly stated, but dose-dependent inhibition observed |

Note: Data for this compound is limited. Data for Mogroside IVe is presented as it is a structurally related mogroside with reported anti-cancer activity.

Signaling Pathways and Mechanisms of Action

Mogroside V has been shown to modulate several key signaling pathways implicated in inflammation, cancer, and metabolic diseases. Due to structural similarities, it is plausible that this compound may exert its effects through similar mechanisms.

STAT3 Signaling Pathway

Mogroside V has been demonstrated to inhibit the STAT3 signaling pathway in pancreatic cancer cells. This inhibition leads to the downregulation of downstream targets involved in cell proliferation and survival, ultimately promoting apoptosis and cell cycle arrest.

Figure 2: Inhibition of the STAT3 signaling pathway by Mogroside V.

NF-κB and MAPK Signaling Pathways

Mogroside V exerts anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. It has been shown to attenuate the phosphorylation of NF-κB p65 and key MAPK proteins (ERK, JNK, p38), thereby reducing the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (TNF-α, IL-6).

Figure 3: Modulation of NF-κB and MAPK pathways by Mogroside V.

Nrf2/HO-1 Signaling Pathway

While direct evidence for this compound is pending, related antioxidant compounds have been shown to activate the Nrf2/HO-1 signaling pathway. This pathway plays a crucial role in the cellular defense against oxidative stress by upregulating the expression of antioxidant enzymes. Given the potent antioxidant activity of 11-oxo-mogrosides, this pathway represents a plausible mechanism of action.

Experimental Protocols

Extraction and Purification of Mogrosides from Siraitia grosvenorii

This protocol describes a general method for the isolation and purification of mogrosides.

Materials:

-

Dried and powdered Siraitia grosvenorii fruit

-

Deionized water

-

Macroporous adsorbent resin (e.g., HPD-100)

-

HPLC system with a C18 column

Procedure:

-

Extraction:

-

Mix the powdered fruit with deionized water (1:10 w/v).

-

Heat the mixture at 60-80°C for 2 hours with continuous stirring.

-

Filter the mixture to collect the aqueous extract. Repeat the extraction on the residue to maximize yield.

-

-

Purification with Macroporous Resin:

-

Pass the combined aqueous extracts through a pre-conditioned macroporous resin column.

-

Wash the column with deionized water to remove impurities.

-

Elute the mogrosides with a gradient of aqueous ethanol (e.g., 30-70%).

-

Collect the fractions and concentrate them using a rotary evaporator.

-

-

HPLC Analysis and Purification:

-

Analyze the purity of the fractions using an HPLC system with a C18 column and a mobile phase gradient of acetonitrile (B52724) and water.

-

For higher purity, perform preparative HPLC to isolate individual mogrosides.

-

Figure 4: Experimental workflow for mogroside extraction and purification.

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This protocol measures the inhibitory effect of the compounds on lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cells

-

DMEM medium with 10% FBS

-

Lipopolysaccharide (LPS)

-

Test compounds (this compound, Mogroside V)

-

Griess Reagent

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess Reagent and incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of NO inhibition relative to the LPS-treated control.

STAT3 Phosphorylation Assay by Western Blot

This protocol assesses the effect of the compounds on the phosphorylation of STAT3.

Materials:

-

Cancer cell line (e.g., PANC-1)

-

Appropriate cell culture medium

-

Test compounds

-

Lysis buffer

-

Primary antibodies (anti-phospho-STAT3, anti-STAT3)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagents

Procedure:

-

Culture the cancer cells and treat them with the test compounds at various concentrations for a specified time.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration using a BCA assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against phospho-STAT3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe with an antibody against total STAT3 as a loading control.

Conclusion

This compound and Mogroside V are structurally related cucurbitane glycosides with significant therapeutic potential. The oxidation at the C-11 position in this compound appears to enhance its antioxidant properties, particularly in scavenging superoxide anions and hydrogen peroxide. Both compounds exhibit anti-inflammatory and anti-cancer activities, primarily through the modulation of key signaling pathways such as STAT3, NF-κB, and MAPK. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals to further explore the pharmacological activities of these promising natural products. Future research should focus on elucidating the specific enzymatic conversion of Mogroside V to this compound and conducting direct comparative studies on a wider range of biological activities to fully understand their structure-activity relationships.

References

- 1. benchchem.com [benchchem.com]

- 2. biorxiv.org [biorxiv.org]

- 3. The metabolism of a natural product mogroside V, in healthy and type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring in vitro, in vivo metabolism of mogroside V and distribution of its metabolites in rats by HPLC-ESI-IT-TOF-MS(n) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

In-Depth Technical Guide to 11-Oxomogroside IV: Spectroscopic Data and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 11-Oxomogroside IV, a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit). This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of natural products and their potential therapeutic applications.

Introduction to this compound

This compound is a member of the mogroside family, which are the principal sweetening components of monk fruit. Beyond their intense sweetness, mogrosides have garnered significant scientific interest for their potential pharmacological activities. The structural elucidation of these complex natural products relies heavily on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

The definitive structural characterization of this compound was reported by Niu et al. in a 2017 publication in the Journal of Natural Products. This study detailed the isolation and structural elucidation of several new cucurbitane glucosides, including this compound, from Siraitia grosvenorii. The structure was determined through extensive analysis of 1D and 2D NMR data, as well as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

While the full text of the primary publication is not publicly available, this guide compiles the available spectroscopic data from related compounds and general protocols to provide a comprehensive analytical overview.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a critical tool for determining the elemental composition and exact mass of a compound. For this compound, the molecular formula is C₅₄H₉₀O₂₄, with a corresponding molecular weight of 1123.28 g/mol .[1] The expected m/z value in HRESIMS would correspond to this molecular weight with various adducts (e.g., [M+H]⁺, [M+Na]⁺).

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from closely related mogrosides. The spectra are typically recorded in deuterated pyridine (B92270) (pyridine-d₅) or a mixture of pyridine-d₅ and D₂O.

Table 1: ¹H NMR Spectroscopic Data for a Related Mogroside Glycoside (in pyridine-d₅/D₂O, 500 MHz) [2]

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity (J in Hz) |

| GlcIV-1 | 4.84 | d (7.7) |

| GlcIV-2 | 3.98 | m |

| GlcIV-3 | 4.27 | m |

| GlcIV-4 | 4.27 | m |

| ... | ... | ... |

Note: This table represents data for a related mogroside and serves as a reference for the expected chemical shifts for the glycosidic portions of this compound.

Table 2: ¹³C NMR Spectroscopic Data for a Related Mogroside Glycoside (in pyridine-d₅/D₂O, 125 MHz) [2]

| Position | ¹³C Chemical Shift (δ, ppm) |

| GlcIV-1 | 106.7 |

| GlcIV-2 | 74.8 |

| GlcIV-3 | 76.5 |

| GlcIV-4 | 81.4 |

| ... | ... |

Note: This table represents data for a related mogroside and serves as a reference for the expected chemical shifts for the glycosidic portions of this compound.

Experimental Protocols

The isolation and spectroscopic analysis of this compound involve a multi-step process, beginning with the extraction from the plant material and culminating in the acquisition of high-resolution spectral data.

Isolation and Purification of this compound

A general workflow for the isolation of mogrosides from Siraitia grosvenorii is presented below. The specific conditions for isolating this compound would involve optimization of this general procedure.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Isolation of 11-Oxomogroside IV from Monk Fruit (Siraitia grosvenorii)

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-Oxomogroside IV is a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit.[1][2] These compounds, including the more abundant Mogroside V, are responsible for the fruit's intense sweetness and are of significant interest for their potential health benefits, including antioxidant and anti-inflammatory properties.[3][4] This document provides detailed application notes and protocols for the extraction, isolation, and purification of this compound from monk fruit, intended for research and development purposes. The methodologies described are based on established techniques for mogroside separation and may be optimized for targeted purification of this compound.[3]

Data Presentation

The following tables summarize the quantitative data for various mogrosides found in monk fruit, providing a comparative overview of their relative abundance.

Table 1: Mogroside Content in Dried Monk Fruit

| Compound | Content (% of Dry Weight) | Reference |

| Mogroside V | 0.8 - 1.3 | |

| 11-Oxomogroside V | 0.66 | |

| Mogroside IV | 0.97 ± 0.05 | |

| Siamenoside I | 0.26 | |

| Mogroside IIIe | 0.08 | |

| Mogroside VI | 4.58 ± 0.45 | |

| Mogroside III | 0.58 ± 0.03 | |

| Total Mogrosides | 80.14 ± 0.50 |

Table 2: Composition of a Purified Mogroside Extract

| Compound | Composition (%) | Reference |

| Mogroside V | 69.24 | |

| 11-Oxomogroside V | 10.6 | |

| Siamenoside I | 9.8 | |

| Mogroside IV | 4.54 |

Experimental Protocols